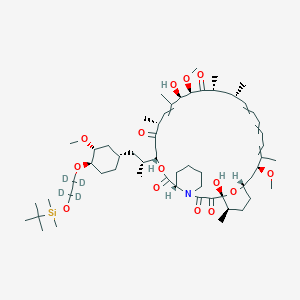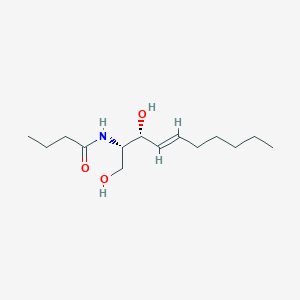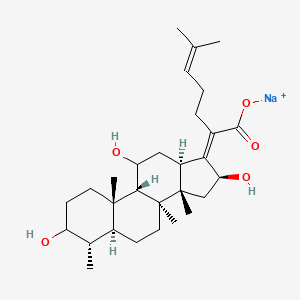
42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin (42-O-t-Bu-d4-Rapa) is a derivative of the natural product rapamycin, which has been extensively studied for its potential therapeutic applications. Rapamycin is an immunosuppressant and anti-cancer drug, and its derivatives have been used in scientific research for their ability to modulate the activity of proteins. 42-O-t-Bu-d4-Rapa is a novel derivative of rapamycin and has been used in a variety of research applications due to its ability to act as a potent and selective inhibitor of protein kinases, such as mTOR and PI3K.
Wissenschaftliche Forschungsanwendungen
42-O-t-Bu-d4-Rapa has been extensively used in scientific research due to its ability to act as a potent and selective inhibitor of protein kinases, such as mTOR and PI3K. It has been used in a variety of applications, including the study of cell cycle progression, apoptosis, and autophagy. 42-O-t-Bu-d4-Rapa has also been used to study the effects of rapamycin on cancer cells, as well as its potential therapeutic applications.
Wirkmechanismus
42-O-t-Bu-d4-Rapa acts as an inhibitor of protein kinases, such as mTOR and PI3K. It binds to the active site of the kinases and prevents them from phosphorylating their targets, thus inhibiting their activity. This inhibition of protein kinase activity can lead to a variety of effects, such as the inhibition of cell cycle progression, apoptosis, and autophagy.
Biochemical and Physiological Effects
The biochemical and physiological effects of 42-O-t-Bu-d4-Rapa are dependent on the target protein kinase that is being inhibited. For example, the inhibition of mTOR can lead to the inhibition of cell cycle progression and apoptosis, while the inhibition of PI3K can lead to the inhibition of autophagy. In addition, the inhibition of mTOR can lead to the inhibition of the production of inflammatory cytokines, while the inhibition of PI3K can lead to the inhibition of cell proliferation and the promotion of apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 42-O-t-Bu-d4-Rapa for laboratory experiments is its ability to selectively inhibit specific protein kinases. This allows researchers to study the effects of rapamycin on specific targets without affecting other proteins. Additionally, 42-O-t-Bu-d4-Rapa is relatively stable and can be stored at room temperature for long periods of time. However, one of the major limitations of using 42-O-t-Bu-d4-Rapa is its potential toxicity. While 42-O-t-Bu-d4-Rapa is generally considered to be safe, it can cause adverse reactions in some individuals.
Zukünftige Richtungen
There are a number of potential future directions for the use of 42-O-t-Bu-d4-Rapa in scientific research. One potential direction is the development of more selective inhibitors of protein kinases, such as mTOR and PI3K. Additionally, 42-O-t-Bu-d4-Rapa could be used to study the effects of rapamycin on different types of cancer cells and its potential therapeutic applications. Furthermore, 42-O-t-Bu-d4-Rapa could be used to study the effects of rapamycin on other diseases, such as diabetes and Alzheimer’s disease. Finally, 42-O-t-Bu
Synthesemethoden
42-O-t-Bu-d4-Rapa is synthesized through a two-step process, starting with the preparation of the rapamycin derivative 42-O-t-Bu-d4-Rapa-PEG2. This is achieved by reacting rapamycin with tert-butyldimethylsilyl chloride in the presence of a base, such as triethylamine. The resulting product is then reacted with ethylene glycol to form the desired 42-O-t-Bu-d4-Rapa-PEG2. Finally, the 42-O-t-Bu-d4-Rapa-PEG2 is deprotected with a base, such as sodium hydroxide, to give 42-O-t-Bu-d4-Rapa.
Eigenschaften
IUPAC Name |
(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-[2-[tert-butyl(dimethyl)silyl]oxy-1,1,2,2-tetradeuterioethoxy]-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H97NO14Si/c1-37-21-17-16-18-22-38(2)49(68-11)35-45-26-24-43(7)59(67,74-45)55(64)56(65)60-28-20-19-23-46(60)57(66)73-50(36-47(61)39(3)32-42(6)53(63)54(70-13)52(62)41(5)31-37)40(4)33-44-25-27-48(51(34-44)69-12)71-29-30-72-75(14,15)58(8,9)10/h16-18,21-22,32,37,39-41,43-46,48-51,53-54,63,67H,19-20,23-31,33-36H2,1-15H3/t37-,39-,40-,41-,43-,44+,45+,46+,48-,49+,50+,51-,53-,54+,59-/m1/s1/i29D2,30D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAIMYVVCQFDKI-SGPIUGFDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO[Si](C)(C)C(C)(C)C)C)C)O)OC)C)C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O[Si](C)(C)C(C)(C)C)O[C@@H]1CC[C@H](C[C@H]1OC)C[C@@H](C)[C@@H]2CC(=O)[C@@H](C=C([C@H]([C@H](C(=O)[C@@H](C[C@@H](C=CC=CC=C([C@H](C[C@@H]3CC[C@H]([C@@](O3)(C(=O)C(=O)N4CCCC[C@H]4C(=O)O2)O)C)OC)C)C)C)OC)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H97NO14Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1076.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-(1'-hydroxy-2'-methoxymethyl)propanol](/img/structure/B1141147.png)
![1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone](/img/structure/B1141148.png)

![(3S)-3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-4,5-dihydro-2-benzoxepin-1(3H)-one](/img/structure/B1141150.png)


